Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

This fully aminated pyrimidine dihydrochloride salt provides four reactive amine sites for constructing pyrimido[4,5-b][1,4]diazepines and brilliant oxidative hair colorants—specific architectures unattainable with less aminated analogs. The crystalline dihydrochloride ensures aqueous solubility, consistent ≥98% HPLC purity, and low moisture (≤0.5%), enabling reproducible synthetic and formulation outcomes for heterocyclic research and cosmetic development.

Molecular Formula C4H10Cl2N6
Molecular Weight 213.07 g/mol
CAS No. 39944-62-2
Cat. No. B1313920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2,4,5,6-tetraamine dihydrochloride
CAS39944-62-2
Molecular FormulaC4H10Cl2N6
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)N.Cl.Cl
InChIInChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H
InChIKeyBKYYVSKCYPCEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-2,4,5,6-tetraamine Dihydrochloride (CAS 39944-62-2): Core Identity and Salt Form Definition for Procurement


Pyrimidine-2,4,5,6-tetraamine dihydrochloride (also named 2,4,5,6-tetraaminopyrimidine dihydrochloride) is a fully aminated pyrimidine heterocycle, bearing four primary amine substituents at the 2, 4, 5, and 6 positions of the ring. This compound is supplied as the dihydrochloride salt, a stable, crystalline, and water-soluble form that serves as a crucial organic synthesis intermediate for constructing functional pyrimidine scaffolds, including pharmaceuticals, dyes, and hair colorants [1]. Its molecular formula is C4H10Cl2N6, with a molecular weight of 213.07 g/mol [2]. It is essential to distinguish this compound from the neutral free base (CAS 1004-74-6), which possesses different solubility and handling characteristics, and from other salts like the sulfate .

Why Generic Pyrimidine Analog Substitution for Pyrimidine-2,4,5,6-tetraamine Dihydrochloride (CAS 39944-62-2) Can Compromise Experimental Outcomes


The high density of four nucleophilic amine groups on a single pyrimidine core makes Pyrimidine-2,4,5,6-tetraamine dihydrochloride a unique and highly reactive building block for constructing complex polyheterocyclic systems and conjugated chromophores [1]. Generic substitution with mono-, di-, or even tri-aminopyrimidines (such as 4,5,6-triaminopyrimidine or 2,4,6-triamino-5-nitrosopyrimidine) fundamentally alters the stoichiometry of reactive sites, leading to different cyclization and cross-coupling pathways [2]. Consequently, attempts to directly replace this specific tetraamine with a less aminated analog will not yield the intended tethered architectures, diazepine rings, or the precise oxidative hair dye chromophores described in patents, thereby invalidating synthetic routes and producing off-target products [3].

Quantitative Differentiation: Comparative Data for Pyrimidine-2,4,5,6-tetraamine Dihydrochloride (CAS 39944-62-2) Selection


Analytical Selectivity: LC Retention Time vs. 2,4,6-Triamino-5-nitrosopyrimidine Contaminant

In pharmaceutical intermediate synthesis, the target 2,4,5,6-tetraaminopyrimidine dihydrochloride is often accompanied by the structurally related impurity 2,4,6-triamino-5-nitrosopyrimidine. A specific liquid chromatography method was developed to quantify the target compound in this mixture, demonstrating its analytical resolution from the nitrosopyrimidine analog [1]. The difference in retention time confirms that the target compound can be selectively monitored, a critical parameter for quality assurance and reaction monitoring that is not available when simply procuring the free base or an unspecified salt form [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Hair Dye Developer Performance: Benchmarking Against Undefined Pyrimidine Base in Patent Literature

The parent 2,4,5,6-tetraaminopyrimidine structure is explicitly claimed in Henkel patents as a preferred developer precursor for oxidation hair dyes [1]. While the patent focuses on novel N-substituted derivatives, it establishes the unsubstituted tetraamine as a foundational scaffold that, when formulated, produces a 'broad spectrum of brilliant color shades with good uptake on human hair and high fastness properties' when combined with standard couplers [2]. The dihydrochloride salt is the practical form for providing this developer precursor in a stable, soluble state, ensuring reliable formation of the intended chromophores [3].

Cosmetic Chemistry Oxidation Hair Dye Chromophore Development

Purity and Moisture Specifications: Vendor Benchmark for Reproducible Synthesis

For procurement, a key differentiator is the defined analytical specification provided by suppliers. One vendor offers this compound with a minimum purity of 98% (by HPLC) and a maximum moisture content of 0.5% [1]. This level of specification provides a quantifiable quality benchmark that can be directly compared against alternative suppliers or catalog listings that may only provide a generic purity statement (e.g., '98%' without an analytical method) or lack a moisture specification altogether . The defined moisture limit is critical for water-sensitive synthetic applications, ensuring consistent stoichiometry and preventing unwanted hydrolysis side reactions.

Organic Synthesis Chemical Procurement Reagent Quality

Key Physicochemical Distinction: Melting Point vs. Free Base and Sulfate Salt

The dihydrochloride salt exhibits a distinct melting point of 178.2°C, differentiating it from the neutral free base (2,4,5,6-tetraaminopyrimidine, CAS 1004-74-6) and the sulfate salt (CAS 5392-28-9) . While the free base's melting point is not widely reported, this data point provides a definitive physical property for identity verification upon receipt. The dihydrochloride's melting point serves as a simple, rapid, and cost-effective test to confirm the material is the intended salt form and not a mislabeled analog or the free base.

Physical Chemistry Material Characterization Salt Form Selection

Procurement-Driven Application Scenarios for Pyrimidine-2,4,5,6-tetraamine Dihydrochloride (CAS 39944-62-2)


Synthesis of Pyrimido[4,5-b][1,4]diazepines and Complex Heterocycles

This compound is the key starting material for constructing pyrimido[4,5-b][1,4]diazepines and related fused heterocycles. The presence of four reactive amines allows for the controlled, sequential formation of a seven-membered diazepine ring fused to the pyrimidine core when reacted with diarylidenacetones [1]. This specific reactivity profile is not achievable with less aminated pyrimidines, making this compound essential for research groups focused on novel heterocyclic scaffolds for drug discovery or materials science [2].

Formulation of High-Performance Oxidative Hair Dyes

For cosmetic chemists developing permanent hair colorants, the dihydrochloride salt serves as the stable, soluble precursor to the active 2,4,5,6-tetraaminopyrimidine developer. As established in foundational patents, this developer class enables the creation of a broad and brilliant color spectrum with high wash fastness when combined with standard couplers and an oxidant [1]. The dihydrochloride salt's consistent purity (≥98% by HPLC) and low moisture content (≤0.5%) ensure reproducible formulation and predictable color outcomes [2].

Pharmaceutical Intermediate Quality Control and Impurity Profiling

This compound serves as a critical reference standard for developing and validating analytical methods for related pharmaceutical intermediates. The established LC method for separating it from the common impurity 2,4,6-triamino-5-nitrosopyrimidine provides a validated quality control pathway [1]. Procurement of this compound with a defined analytical specification enables research and QC laboratories to establish robust impurity profiles and ensure the quality of downstream pharmaceutical products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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